molecular formula C13H9ClO4S B6406541 4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid CAS No. 1261911-27-6

4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid

Cat. No.: B6406541
CAS No.: 1261911-27-6
M. Wt: 296.73 g/mol
InChI Key: YCNRQJXXKSEYKM-UHFFFAOYSA-N
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Description

4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is an organic compound that features a chloro-substituted benzoic acid moiety linked to a thiophene ring with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.

Scientific Research Applications

4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely but often include key regulatory proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-[5-(methoxycarbonyl)thiophen-2-yl]benzoic acid: Similar structure but with the thiophene ring substituted at a different position.

    4-Chloro-2-[5-(carboxy)thiophen-3-yl]benzoic acid: Similar structure but with a carboxy group instead of a methoxycarbonyl group.

Uniqueness

4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is unique due to the specific positioning of the methoxycarbonyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4S/c1-18-13(17)11-4-7(6-19-11)10-5-8(14)2-3-9(10)12(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNRQJXXKSEYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691002
Record name 4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-27-6
Record name 4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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